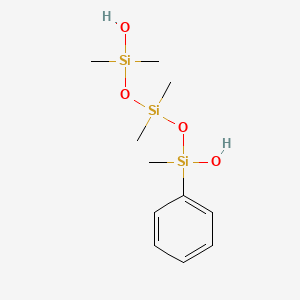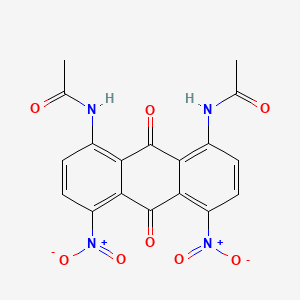
Zinc diisopropylenediamine gold cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc diisopropylenediamine gold cyanide is a complex compound that combines zinc, diisopropylenediamine, gold, and cyanide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc diisopropylenediamine gold cyanide typically involves the reaction of zinc cyanide with diisopropylenediamine and gold cyanide. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as mixing, heating, and purification to obtain the desired compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Zinc diisopropylenediamine gold cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of the constituent metals.
Reduction: Reduction reactions can convert the compound into its elemental forms or other reduced species.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various ligands. The reactions may require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include different oxidation states of zinc and gold, as well as various substituted complexes.
Scientific Research Applications
Zinc diisopropylenediamine gold cyanide has several scientific research applications, including:
Chemistry: The compound is used in studies related to coordination chemistry, where researchers investigate the bonding and properties of metal complexes.
Biology: In biological research, the compound may be used to study the interactions of metal complexes with biological molecules and their potential therapeutic applications.
Medicine: The compound’s potential as a therapeutic agent is explored in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: In industrial applications, this compound may be used in processes such as catalysis, electroplating, and materials science.
Mechanism of Action
The mechanism of action of zinc diisopropylenediamine gold cyanide involves its interaction with molecular targets and pathways in various applications. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their chemical and biological properties. The specific pathways involved depend on the context of its use, such as in catalysis or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to zinc diisopropylenediamine gold cyanide include other metal cyanide complexes, such as:
- Zinc cyanide
- Gold cyanide
- Copper cyanide
- Silver cyanide
Uniqueness
This compound is unique due to its combination of zinc, diisopropylenediamine, and gold cyanide, which imparts distinct chemical properties and potential applications. The presence of diisopropylenediamine as a ligand can influence the stability, reactivity, and overall behavior of the compound compared to other metal cyanide complexes.
Properties
CAS No. |
67906-13-2 |
|---|---|
Molecular Formula |
C10H20Au2N8Zn |
Molecular Weight |
711.6 g/mol |
IUPAC Name |
zinc;gold(1+);propane-1,2-diamine;tetracyanide |
InChI |
InChI=1S/2C3H10N2.4CN.2Au.Zn/c2*1-3(5)2-4;4*1-2;;;/h2*3H,2,4-5H2,1H3;;;;;;;/q;;4*-1;2*+1;+2 |
InChI Key |
SMNPHTNWUZSWDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N.CC(CN)N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Zn+2].[Au+].[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



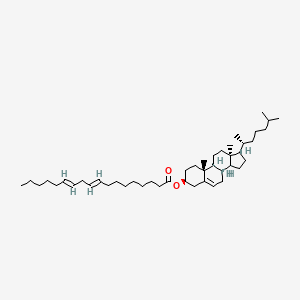



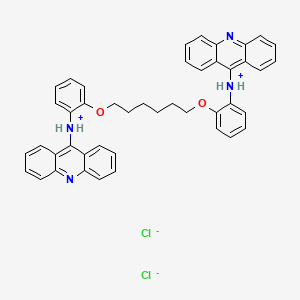
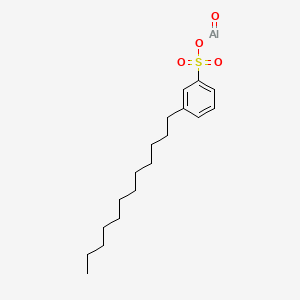
![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)

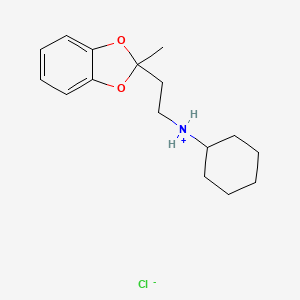

![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)
